Methyl 2,6-dibromo-3-methoxybenzoate
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Overview
Description
Methyl 2,6-dibromo-3-methoxybenzoate is an organic compound with the molecular formula C9H8Br2O3 and a molecular weight of 323.97 g/mol . It is a derivative of benzoic acid, characterized by the presence of two bromine atoms and a methoxy group on the benzene ring, along with a methyl ester functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dibromo-3-methoxybenzoate typically involves the bromination of methyl 3-methoxybenzoate. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination at the 2 and 6 positions of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dibromo-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding debrominated products.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of methoxy-substituted benzoates.
Reduction: Formation of 3-methoxybenzoate derivatives.
Oxidation: Formation of 3-methoxybenzoic acid or corresponding aldehydes.
Scientific Research Applications
Methyl 2,6-dibromo-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-dibromo-3-methoxybenzoate involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-methoxybenzoate
- Methyl 2,6-dibromo-4-methoxybenzoate
- Methyl 3,5-dibromo-2-methoxybenzoate
Uniqueness
Methyl 2,6-dibromo-3-methoxybenzoate is unique due to the specific positioning of the bromine atoms and the methoxy group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
methyl 2,6-dibromo-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRRKNHXFLFHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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